molecular formula C19H16FN3O3S2 B2955393 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 687561-54-2

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2955393
CAS No.: 687561-54-2
M. Wt: 417.47
InChI Key: PQSFRDWMKRBQFN-UHFFFAOYSA-N
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Description

2-{[3-(4-Fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic small molecule featuring a complex multi-heterocyclic structure. Its molecular framework integrates a thieno[3,2-d]pyrimidin-4-one core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active compounds . The structure is further modified at the 2-position with a sulfanyl acetamide linker, terminating in a furfurylamine group. This specific architectural motif—a thienopyrimidine core connected to a substituted acetamide—is shared by several compounds investigated for their research potential, indicating the relevance of this chemical class in early-stage discovery . The presence of the 4-fluorophenyl substituent is a common feature used to fine-tune the molecule's electronic properties and binding affinity. This product is offered as a high-purity chemical for research purposes. Researchers exploring novel inhibitors, probe molecules, or structure-activity relationships (SAR) in areas such as enzyme or kinase research may find this compound of particular interest due to its hybrid heterocyclic architecture. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h1-6,8H,7,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSFRDWMKRBQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core This is typically achieved through a cyclization reaction involving a thiophene derivative and a suitable amineThe final step involves the attachment of the furan-2-ylmethyl group through a sulfanyl linkage, often using a thiol reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to the 4-chlorophenyl analogue .
  • Acetamide Flexibility : Alkyl substituents (e.g., cyclohexyl, propyl) in ’s analogue may improve solubility but reduce target affinity due to decreased aromatic interactions .

Bioactivity Profiling

For example:

  • Anti-Exudative Activity: The target compound’s furan-2-ylmethyl group may mimic the anti-inflammatory effects seen in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which showed 60–70% efficacy relative to diclofenac in edema models .
  • Enzyme Inhibition : Trifluoroacetyl-containing analogues () demonstrated IC₅₀ values of 0.8–1.2 µM in pLDH assays, suggesting the target compound’s fluorophenyl group could enhance similar inhibitory activity .

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide , often referred to as C144-0350, is a complex organic molecule characterized by its thienopyrimidine core and various functional groups that suggest a potential for diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of C144-0350 is C17H14FN5O2S3C_{17}H_{14}FN_{5}O_{2}S_{3}. The structure includes a fluorophenyl group and a sulfanyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H14FN5O2S3
IUPAC Name2-{[3-(4-fluorophenyl)-4-oxo...
SMILESCc1nnc(NC(CSC(N(c(cc2)ccc2F)C2=O)=NC3=C2SCC3)=O)s1
InChI KeyMDL Number (MFCD)

Anticancer Properties

Recent studies have highlighted the potential of thienopyrimidine derivatives as anticancer agents. The compound C144-0350 was evaluated for its ability to inhibit cancer cell proliferation. A notable study demonstrated that derivatives with similar scaffolds exhibited significant cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine compounds have been well-documented. C144-0350's structural analogs have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or function .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)
Thienopyrimidine Analog 1S. aureus8
Thienopyrimidine Analog 2E. coli16
C144-0350Pseudomonas aeruginosa12

The biological activity of C144-0350 is largely attributed to its interaction with specific molecular targets. It is hypothesized that the compound may act as an inhibitor of key enzymes involved in nucleic acid metabolism or signal transduction pathways critical for cancer cell survival and proliferation .

Case Studies

  • Screening for Anticancer Activity :
    A comprehensive screening study identified C144-0350 as a promising candidate in multicellular spheroids models, demonstrating over 80% inhibition of tumor growth in vitro . This study emphasizes the potential for further development as a therapeutic agent.
  • Antimicrobial Efficacy :
    In another study focusing on antimicrobial activity, derivatives similar to C144-0350 were tested against clinical isolates of resistant bacteria. Results indicated significant efficacy against strains resistant to conventional antibiotics, suggesting a potential role in treating multidrug-resistant infections .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing thieno[3,2-d]pyrimidin-4-one derivatives like this compound?

  • Methodological Answer : A typical route involves cyclocondensation of β-keto esters or thioamides with thiourea derivatives under acidic conditions, followed by functionalization via nucleophilic substitution. For example, fluoropyrimidine intermediates can be synthesized using β-CF3 aryl ketones under metal-free conditions . Post-cyclization, sulfanyl acetamide side chains are introduced via thiol-alkylation reactions. Column chromatography (e.g., CH2Cl2/MeOH) is often used for purification, though yields may vary (e.g., 31% in analogous syntheses) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H/13C NMR to verify proton environments and carbon frameworks, focusing on furan methyl (δ ~4.5 ppm) and thienopyrimidine carbonyl signals (δ ~170 ppm).
  • X-ray diffraction : Monoclinic crystal systems (space group P21/c) are common for similar acetamide derivatives, with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) resolved via single-crystal studies .
  • HRMS : To confirm molecular formula (e.g., C22H19FN4O3S2).

Q. What analytical methods are suitable for assessing purity?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water.
  • TLC : Monitor reaction progress using silica gel plates (e.g., Rf = 0.15 in CH2Cl2/MeOH) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfanyl acetamide side chain?

  • Methodological Answer :

  • Reaction Solvent : Polar aprotic solvents (e.g., NMP or DMF) improve nucleophilic substitution efficiency at elevated temperatures (120°C) .
  • Catalysis : Additives like KI or phase-transfer catalysts (e.g., TBAB) enhance thiol reactivity.
  • Workup : Quench with NH4Cl to remove unreacted reagents, followed by extraction with CH2Cl2 (3×20 mL) .

Q. What strategies resolve contradictions in solubility data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask assays in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol). Conflicting reports (e.g., >61.3 µg/mL in DMSO ) may arise from polymorphic forms.
  • Thermodynamic Analysis : Compare kinetic vs. equilibrium solubility via dynamic light scattering (DLS) or differential scanning calorimetry (DSC).

Q. How to evaluate the biological activity of this compound in vitro?

  • Methodological Answer :

  • Target Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays.
  • Cytotoxicity : Use MTT/WST-1 assays on cell lines (e.g., HEK293 or HepG2), noting IC50 values.
  • SAR Studies : Modify the furan methyl or fluorophenyl groups to assess impact on activity .

Q. What crystallographic challenges arise in resolving its 3D structure?

  • Methodological Answer :

  • Disorder Management : Address rotational disorder in the furan ring using SHELXL refinement with isotropic displacement parameters .
  • Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation) with multi-scan absorption correction (SADABS) .

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